physicochemical properties of 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid
physicochemical properties of 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the pyrazole scaffold is a cornerstone of innovation. Its derivatives are integral to a wide array of biologically active compounds, including therapeutics for cancer, inflammation, and infectious diseases.[1][2][3] 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid is a molecule of significant interest, combining three key functional groups onto a stable heterocyclic core: a carboxylic acid, a sulfamoyl moiety, and a methylated pyrazole. Each of these groups imparts distinct physicochemical characteristics that collectively define the molecule's behavior in biological systems.
The sulfamoyl group, in particular, is a versatile pharmacophore known to modulate solubility, acidity, and metabolic stability, while providing hydrogen bonding capabilities crucial for target engagement.[4][5] The carboxylic acid is a classic functional group for interacting with biological targets and influencing pharmacokinetic properties. This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a deep dive into the core physicochemical properties of this compound. We will move beyond simple data reporting to explore the causality behind experimental choices and provide robust, self-validating protocols for empirical determination of these critical parameters.
Molecular Structure and Computed Properties
Understanding the foundational structure is the first step in characterizing any molecule. 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid possesses a unique electronic and steric arrangement that dictates its properties.
Chemical Structure:
Key Structural Features:
-
Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, providing a rigid scaffold.
-
Carboxylic Acid (-COOH): A primary acidic center and a potent hydrogen bond donor/acceptor.
-
Sulfamoyl Group (-SO₂NH₂): A strongly electron-withdrawing group that can act as a hydrogen bond donor and, to a lesser extent, an acidic center.[6]
-
N-Methyl Group (-CH₃): A small lipophilic group that blocks potential metabolism or hydrogen bonding at the N1 position.
A summary of key computed molecular properties provides a valuable baseline for experimental design.
| Property | Predicted Value | Source |
| Molecular Formula | C₅H₇N₃O₄S | PubChemLite[7] |
| Monoisotopic Mass | 205.01573 Da | PubChemLite[7] |
| XlogP | -1.3 | PubChemLite[7] |
| Topological Polar Surface Area (TPSA) | 113 Ų | ECHEMI[8] |
| Hydrogen Bond Donors | 2 (from -COOH and -SO₂NH₂) | ECHEMI[8] |
| Hydrogen Bond Acceptors | 6 (from O=C, -OH, SO₂, and pyrazole N) | ECHEMI[8] |
Note: These values are computationally predicted and require experimental verification.
Acidity (pKa) and Ionization State
The acid dissociation constant, pKa, is arguably the most critical physicochemical parameter for any potential drug candidate. It governs the ionization state of the molecule at a given pH, which in turn dictates its solubility, membrane permeability, and target binding interactions. For 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid, there are two primary acidic protons:
-
Carboxylic Acid Proton: Expected to be the most acidic site, with a pKa typical of aromatic carboxylic acids. The electron-withdrawing nature of the adjacent pyrazole and sulfamoyl groups will likely lower this pKa value.
-
Sulfamoyl Proton: The N-H protons of the sulfamoyl group are weakly acidic. While their pKa is generally much higher than that of carboxylic acids, their potential for ionization should not be disregarded.[6]
Expert Insight: Why Prioritize pKa Determination?
A molecule's charge at physiological pH (~7.4) is a primary determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. An accurate pKa value allows for the prediction of the dominant ionic species in the gut, blood, and cellular compartments, which is essential for building predictive pharmacokinetic models.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration remains a gold-standard, high-precision technique for pKa determination due to its direct measurement of pH changes upon addition of a titrant.[9][10]
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of deionized, carbonate-free water. If solubility is limited, a co-solvent like methanol can be used, but the pKa must then be extrapolated back to 0% co-solvent.[10]
-
Titrant Preparation: Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH), ensuring it is also carbonate-free to prevent buffering artifacts.
-
Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Immerse a calibrated combination pH electrode into the solution and stir gently.
-
Titration Execution: Add the NaOH titrant in small, precise increments (e.g., 0.02 mL). After each addition, allow the pH reading to stabilize before recording both the volume of titrant added and the corresponding pH.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is determined from the inflection point of the resulting sigmoid curve. Specifically, the pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa.[9][11] For a molecule with multiple pKa values, multiple inflection points will be observed.
Workflow for pKa Determination
Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity (logP and logD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical factor influencing membrane permeability, plasma protein binding, and metabolic clearance. It is most commonly expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD).
-
logP: The ratio of the concentration of the neutral species of a compound in a biphasic system (typically n-octanol and water).
-
logD: The ratio of the concentration of all species (neutral and ionized) of a compound between the two phases at a specific pH. For an ionizable molecule like ours, logD is the more physiologically relevant parameter.[12]
The predicted XlogP of -1.3 suggests the molecule is predominantly hydrophilic, a consequence of the highly polar carboxylic acid and sulfamoyl groups.[7]
Experimental Protocol: logD₇.₄ Determination by Shake-Flask Method
The shake-flask method is the universally recognized "gold standard" for logP and logD determination due to its direct and unambiguous measurement of partitioning.[13][14]
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with pH 7.4 phosphate-buffered saline (PBS) and vice-versa by mixing them vigorously and allowing the phases to separate overnight. This prevents volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous phase (pH 7.4 PBS) at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol (e.g., 5 mL) and the pre-saturated aqueous phase containing the compound (e.g., 5 mL).
-
Equilibration: Cap the vial and shake it gently at a constant temperature (25°C) for a sufficient time to reach equilibrium (typically 2-4 hours, but may be up to 24 hours for some compounds).[15]
-
Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate logD using the formula: logD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )[12]
Workflow for Shake-Flask logD Measurement
Caption: Workflow for the shake-flask method to determine logD.
Aqueous Solubility
Aqueous solubility is a prerequisite for absorption and distribution in the body. Poor solubility is a leading cause of failure for drug candidates. Two types of solubility are commonly measured in drug discovery:
-
Kinetic Solubility: Measures the concentration at which a compound, rapidly added from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer. It's a high-throughput method that simulates conditions in early-stage in vitro assays.[15][16]
-
Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated aqueous solution. It is a more accurate reflection of the maximum concentration achievable in solution and is critical for formulation development.[17]
Given the polar nature of the molecule, moderate to high aqueous solubility is anticipated.
Experimental Protocol: Kinetic Solubility by Turbidimetry
This method is favored in early discovery for its speed and low compound consumption. It measures the formation of precipitate as an increase in light scattering (turbidity).
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Dispensing: Transfer a small, equal volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well clear-bottom assay plate.
-
Buffer Addition: Rapidly add an aqueous buffer (e.g., pH 7.4 PBS) to each well (e.g., 198 µL) to achieve the final desired concentrations and a low final DMSO percentage (typically ≤1%).
-
Incubation & Measurement: Incubate the plate for a set period (e.g., 1-2 hours) at room temperature with gentle shaking. Measure the absorbance (or light scattering) at a high wavelength (e.g., 620 nm) using a plate reader.[16]
-
Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to a buffer/DMSO blank.
Workflow for Kinetic Solubility Assay
Caption: High-throughput workflow for kinetic solubility via turbidimetry.
Conclusion
1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid is a multifunctional scaffold with physicochemical properties dominated by its polar carboxylic acid and sulfamoyl groups. Computational predictions suggest it is a hydrophilic (XlogP -1.3), acidic molecule. A thorough experimental characterization of its pKa, logD, and aqueous solubility is essential for any research or development program. The protocols detailed in this guide provide a robust framework for obtaining these critical data points. By understanding and empirically measuring these properties, researchers can make informed decisions, enabling the rational design of novel therapeutics and accelerating the journey from discovery to clinical application.
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